molecular formula C16H21N3OS B2738248 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034363-10-3

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2738248
CAS No.: 2034363-10-3
M. Wt: 303.42
InChI Key: IOGKEHKLAKODDH-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their structural complexity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamide typically involves the reaction of 1,5-dimethyl-1H-pyrazol-3-yl ethylamine with 3-(phenylthio)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions to ensure the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized for higher yields and purity. Large-scale reactions may involve continuous flow chemistry techniques to enhance efficiency and control over reaction parameters. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the thioether group to a sulfoxide or sulfone.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the amide group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylsulfoxide)propanamide or N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylsulfone)propanamide.

  • Reduction: Formation of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamine.

  • Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. Its pyrazole core is particularly useful in the construction of pharmaceuticals and agrochemicals.

Biology: The biological activity of pyrazole derivatives has been extensively studied, with applications in the development of antileishmanial and antimalarial agents. The compound's ability to interact with biological targets makes it a valuable candidate for drug discovery.

Medicine: Pyrazole derivatives have shown potential in the treatment of various diseases, including cancer and inflammatory conditions. The compound's mechanism of action often involves modulation of enzyme activity or inhibition of specific biological pathways.

Industry: In the chemical industry, pyrazole derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their stability and reactivity make them suitable for a wide range of applications.

Mechanism of Action

The mechanism by which N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The phenylthio group may enhance the compound's ability to penetrate biological membranes, increasing its efficacy.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, such as kinases or proteases.

  • Receptor Binding: It may bind to receptors on cell surfaces, triggering or inhibiting signal transduction pathways.

Comparison with Similar Compounds

  • N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylsulfoxide)propanamide

  • N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylsulfone)propanamide

  • N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamine

Uniqueness: N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamide stands out due to its specific structural features, such as the presence of the phenylthio group, which can influence its biological activity and chemical reactivity. This compound's unique properties make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-13-12-14(18-19(13)2)8-10-17-16(20)9-11-21-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGKEHKLAKODDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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